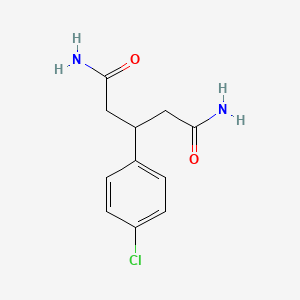
3-(4-Chlorophenyl)pentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)pentanediamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.686 g/mol It is characterized by the presence of a chlorophenyl group attached to a pentanediamide backbone
準備方法
The synthesis of 3-(4-Chlorophenyl)pentanediamide can be achieved through several routes. One common method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 3-(4-chlorophenyl)propanoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with ammonia to yield this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
3-(4-Chlorophenyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.
Hydrolysis: Acidic or basic hydrolysis of the amide bonds can yield the corresponding carboxylic acids and amines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Medicine: Research has explored its use as a precursor for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)pentanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the amide groups can form hydrogen bonds with amino acid residues . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
3-(4-Chlorophenyl)pentanediamide can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)propanoic acid: This compound shares the chlorophenyl group but has a shorter carbon chain and lacks the amide groups.
4-Chlorobenzamide: It contains the chlorophenyl group and an amide group but differs in the overall structure and properties.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar chlorophenyl group but includes a hydroxyl group and a different carbon backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
1195277-58-7 |
|---|---|
分子式 |
C11H13ClN2O2 |
分子量 |
240.68 g/mol |
IUPAC名 |
3-(4-chlorophenyl)pentanediamide |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-3-1-7(2-4-9)8(5-10(13)15)6-11(14)16/h1-4,8H,5-6H2,(H2,13,15)(H2,14,16) |
InChIキー |
UYHYWZHOLWVQHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CC(=O)N)CC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



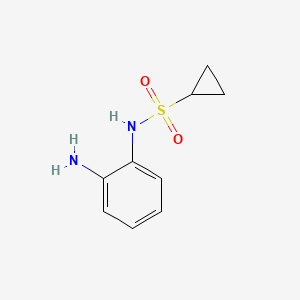

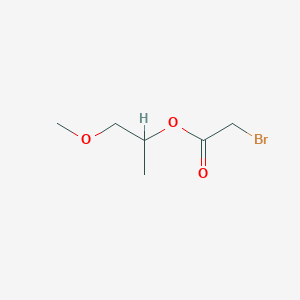


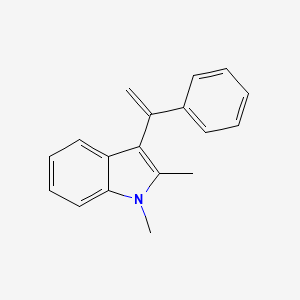
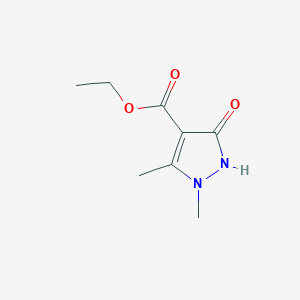
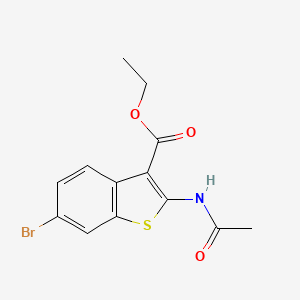
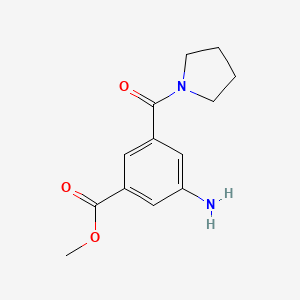
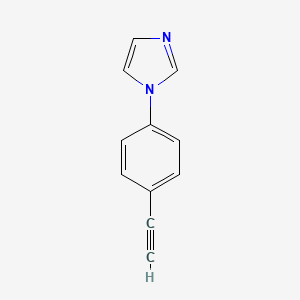

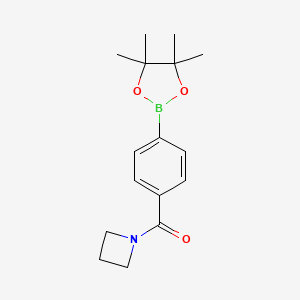
![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
